molecular formula C28H49N10O14PS B159902 Tbamps CAS No. 129545-98-8

Tbamps

Cat. No. B159902
M. Wt: 812.8 g/mol
InChI Key: PZILKSUBCRXAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tbamps, also known as 2-(Trimethylammonium) ethyl methacrylate chloride, is a quaternary ammonium compound that has gained significant attention in scientific research due to its unique properties. Tbamps is a water-soluble monomer that can be used to synthesize various polymer materials. It has been widely used in biomedical research due to its biocompatibility and low toxicity.

Mechanism Of Action

Tbamps is a quaternary ammonium compound that can interact with biological membranes. It has been shown to enhance the permeability of cell membranes, allowing for the efficient delivery of drugs and other therapeutic agents. Tbamps can also interact with proteins and enzymes, which can lead to changes in their activity and function.

Biochemical And Physiological Effects

Tbamps has been shown to have low toxicity and high biocompatibility, making it an attractive material for biomedical research. In vitro studies have shown that Tbamps can enhance cell adhesion and proliferation, indicating its potential for use in tissue engineering. Tbamps has also been shown to have antibacterial properties, which could be useful in the development of antimicrobial materials.

Advantages And Limitations For Lab Experiments

Tbamps has several advantages for use in lab experiments, including its biocompatibility, low toxicity, and ability to modify the surface properties of materials. However, there are also limitations to its use. Tbamps can be difficult to purify, and the final product can be sensitive to environmental conditions, such as pH and temperature. Additionally, the use of Tbamps in vivo has not been extensively studied, and more research is needed to understand its long-term effects.

Future Directions

There are several future directions for the use of Tbamps in scientific research. One potential application is in the development of drug delivery systems. Tbamps hydrogels can be used to encapsulate drugs and other therapeutic agents, allowing for targeted delivery to specific tissues. Additionally, Tbamps could be used in the development of antimicrobial materials, such as wound dressings and implant coatings. Further research is also needed to understand the long-term effects of Tbamps in vivo and its potential for use in clinical applications.
In conclusion, Tbamps is a unique quaternary ammonium compound that has gained significant attention in scientific research due to its biocompatibility and low toxicity. It has been widely used in biomedical research for the synthesis of polymer materials and the modification of surface properties. Tbamps has several advantages for use in lab experiments, but there are also limitations to its use. Future research directions include the development of drug delivery systems and antimicrobial materials, as well as further understanding of its long-term effects in vivo.

Synthesis Methods

Tbamps is typically synthesized by the reaction of methacrylic acid with trimethylamine in the presence of hydrochloric acid. The resulting product is then purified through precipitation or column chromatography. The purity of the final product is critical for its use in scientific research.

Scientific Research Applications

Tbamps has been widely used in biomedical research due to its unique properties. It can be used as a monomer to synthesize various polymer materials, such as hydrogels, which have been used in drug delivery, tissue engineering, and wound healing. Tbamps can also be used to modify the surface properties of materials, such as nanoparticles, to enhance their biocompatibility and reduce toxicity.

properties

CAS RN

129545-98-8

Product Name

Tbamps

Molecular Formula

C28H49N10O14PS

Molecular Weight

812.8 g/mol

IUPAC Name

2-[[[4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C28H49N10O14PS/c29-3-12-11(40)2-10(32)27(48-12)50-21-8(30)1-9(31)22(20(21)44)51-28-23(15(33)17(41)13(4-39)49-28)52-53(45,54)46-5-14-18(42)19(43)26(47-14)38-7-37-16-24(34)35-6-36-25(16)38/h6-15,17-23,26-28,39-44H,1-5,29-33H2,(H,45,54)(H2,34,35,36)

InChI Key

PZILKSUBCRXAFI-UHFFFAOYSA-N

Isomeric SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)OP(=O)(OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)S)O)OC6C(CC(C(O6)CN)O)N)N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)OP(=S)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)OC6C(CC(C(O6)CN)O)N)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)OP(=S)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)OC6C(CC(C(O6)CN)O)N)N

synonyms

2''-(adenosine-5'-thiophosphoryl)tobramycin
TbAMPS

Origin of Product

United States

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